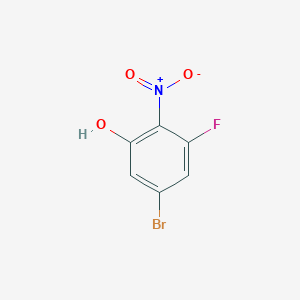

5-Bromo-3-fluoro-2-nitrophenol

CAS No.: 1807256-50-3

Cat. No.: VC3412506

Molecular Formula: C6H3BrFNO3

Molecular Weight: 235.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807256-50-3 |

|---|---|

| Molecular Formula | C6H3BrFNO3 |

| Molecular Weight | 235.99 g/mol |

| IUPAC Name | 5-bromo-3-fluoro-2-nitrophenol |

| Standard InChI | InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |

| Standard InChI Key | CLCBYQYRMKRPAK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br |

| Canonical SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br |

Introduction

Chemical Structure and Properties

Structural Identification

5-Bromo-3-fluoro-2-nitrophenol is identified by the CAS number 1807256-50-3 and possesses the molecular formula C6H3BrFNO3 . The compound has a molecular weight of 235.99 g/mol and is characterized by its IUPAC name: 5-bromo-3-fluoro-2-nitrophenol. Its chemical structure features strategic placement of bromine, fluorine, and nitro functional groups on an aromatic ring, creating a unique reactive profile that enables diverse chemical transformations.

The structural information can be further defined by its standard identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1807256-50-3 |

| Molecular Formula | C6H3BrFNO3 |

| Molecular Weight | 235.99 g/mol |

| Standard InChI | InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |

| Standard InChIKey | CLCBYQYRMKRPAK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)N+[O-])F)Br |

| PubChem Compound ID | 99770305 |

Applications in Chemical Synthesis

Pharmaceutical Development

One of the most significant applications of 5-Bromo-3-fluoro-2-nitrophenol is its role as a precursor for the synthesis of fluorinated biologically active molecules . The presence of fluorine in pharmaceutical compounds has been well-documented to enhance bioavailability and metabolic stability, making fluorinated derivatives particularly valuable candidates in drug discovery and development .

The strategic placement of functional groups in 5-Bromo-3-fluoro-2-nitrophenol allows for diverse chemical transformations, making it an essential tool for pharmaceutical researchers seeking to develop novel therapeutic agents. The compound's versatility in chemical synthesis enables the creation of complex molecular structures that may possess enhanced pharmacological properties.

Agrochemical Applications

In agrochemical development, 5-Bromo-3-fluoro-2-nitrophenol serves as an important intermediate for the synthesis of crop protection agents . The incorporation of fluorine often improves the stability and efficacy of agrochemicals, allowing for better pest control with lower application rates. Additionally, the compound's reactive sites enable the creation of derivatives with specific modes of action against agricultural pests.

Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, 5-Bromo-3-fluoro-2-nitrophenol is utilized in the production of various fine chemicals . Its unique structure makes it valuable for creating specialty chemicals with specific properties required in advanced materials, electronic components, and other high-tech applications. The ability to selectively modify different positions on the molecule provides synthetic chemists with a versatile building block for creating compounds with tailored characteristics.

| Reaction Parameter | Typical Conditions |

|---|---|

| Base | Potassium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 35-40°C |

| Monitoring Method | TLC (Thin-Layer Chromatography) |

| Work-up Procedure | Pouring into ice water, filtration, washing |

Research Findings and Future Directions

Research on 5-Bromo-3-fluoro-2-nitrophenol highlights its potential in synthesizing complex organic molecules. The compound's unique reactivity profile makes it a valuable subject for ongoing research in organic synthesis and medicinal chemistry. Current findings suggest that this compound will continue to play an important role in the development of new pharmaceutical agents, particularly those requiring enhanced metabolic stability and bioavailability.

Future studies may focus on several key areas:

-

Optimization of synthesis conditions to improve yield and purity

-

Development of new derivatization methods to access previously challenging molecular architectures

-

Exploration of new applications in biomedicine and materials science

-

Investigation of structure-activity relationships in fluorinated derivatives

-

Sustainable and environmentally friendly synthetic routes

The continued exploration of this compound's chemistry will likely reveal additional applications and synthetic possibilities, further cementing its importance in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume